3-Amino-2-ethoxy-N,N-dimethyl-benzamide
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Overview
Description
3-Amino-2-ethoxy-N,N-dimethyl-benzamide is a benzamide derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. . This compound, with its unique functional groups, offers potential for various synthetic and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-ethoxy-N,N-dimethyl-benzamide typically involves the reaction of 2-ethoxybenzoic acid with dimethylamine and an appropriate amine derivative under controlled conditions. The reaction is often facilitated by using a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) . The yields of the product can vary depending on the specific conditions and reagents used.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the reaction of isatoic anhydride with dimethylamine, which offers advantages like high reaction yield and ease of operation . These methods are designed to be cost-effective and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-ethoxy-N,N-dimethyl-benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in benzamide derivatives, substitution reactions can introduce new substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce halogens or other functional groups onto the benzamide ring .
Scientific Research Applications
3-Amino-2-ethoxy-N,N-dimethyl-benzamide has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antibacterial and antioxidant activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-ethoxy-N,N-dimethyl-benzamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation . The compound’s antioxidant activity could be attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N,N-Dimethylbenzamide
Comparison: Compared to these similar compounds, 3-Amino-2-ethoxy-N,N-dimethyl-benzamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity . For example, the presence of the amino group enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound for medicinal chemistry .
Properties
IUPAC Name |
3-amino-2-ethoxy-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-15-10-8(11(14)13(2)3)6-5-7-9(10)12/h5-7H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBVSDFLSREYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1N)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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